molecular formula C12H14N2O2 B3158283 Ethyl 2-(4-amino-1h-indol-1-yl)acetate CAS No. 85696-96-4

Ethyl 2-(4-amino-1h-indol-1-yl)acetate

Cat. No.: B3158283
CAS No.: 85696-96-4
M. Wt: 218.25 g/mol
InChI Key: BREPGVSNWVLZNK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1H-indol-1-yl)acetate is an indole-derived compound featuring an amino group at the 4-position of the indole ring and an ethyl ester moiety attached via an acetoxy linker. Indole derivatives are pharmacologically significant due to their structural similarity to endogenous biomolecules like tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

ethyl 2-(4-aminoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-7-6-9-10(13)4-3-5-11(9)14/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREPGVSNWVLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C(C=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-1h-indol-1-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1h-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-amino-1h-indol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-1h-indol-1-yl)acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The indole moiety is known to interact with multiple biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 1-yl substitution in this compound distinguishes it from 3-yl derivatives (e.g., Ethyl 2-(1H-indol-3-yl)acetate), which are more common in drug discovery .
  • Functional Groups: The amino group at the 4-position improves hydrogen-bonding capacity compared to nitro or methyl groups in other analogs .
  • Ester vs.

Reactivity Trends :

  • Amino-substituted indoles (e.g., this compound) are prone to electrophilic substitution at the 3-position due to the electron-donating amino group.
  • Nitro-substituted analogs (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) exhibit reduced nucleophilicity, favoring reactions at electron-rich sites .

Antiviral Activity

  • Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate Derivatives : Pyrazole and pyrimidine derivatives (e.g., compounds 7b , 8b , 9b ) showed potent anti-MDV activity (IC₅₀ = 5–6 µg/mL) with high therapeutic indices (TI > 80) .

Antioxidant and Anti-inflammatory Properties

  • 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives: Demonstrated radical scavenging activity in DPPH assays, attributed to the indole core and hydroxylimino group .
  • Ethyl 2-(1H-indol-3-yl)acetate : Used as a precursor for anti-inflammatory agents targeting cyclooxygenase (COX) enzymes .

Biological Activity

Ethyl 2-(4-amino-1H-indol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its role in various biological systems. The presence of the amino group enhances its reactivity and biological profile. The molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2} with a molecular weight of approximately 218.25 g/mol.

Antimicrobial Activity

Recent studies have shown that indole derivatives like this compound exhibit significant antimicrobial properties. For example, compounds derived from indole structures have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliGood
Enterobacter aerogenesModerate
Bacillus cereusModerate

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Study: Cytotoxicity in Cancer Cells
In a study involving human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Gene Expression Modulation : It has been shown to influence the expression of genes associated with cell proliferation and apoptosis, contributing to its anticancer effects .
  • Cell Signaling Pathways : this compound modulates key signaling pathways that regulate cell survival and death, particularly in cancer cells .

Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-amino-1h-indol-1-yl)acetate
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Ethyl 2-(4-amino-1h-indol-1-yl)acetate

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